8-Ethylthiocaffeine
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Overview
Description
8-Ethylthiocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the substitution of an ethylthio group at the C-8 position of the xanthine skeleton, resulting in the molecular formula C10H14N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylthiocaffeine typically involves the modification of caffeine or its derivatives. One common method is the cross-coupling reaction of 8-bromocaffeine with ethylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent and cesium carbonate as the base. Microwave activation can be employed to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Ethylthiocaffeine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a suitable base and solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives with potential biological activity.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool for studying xanthine metabolism.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Ethylthiocaffeine involves its interaction with various molecular targets and pathways. Similar to caffeine, it acts as an antagonist of adenosine receptors, leading to increased neuronal activity and alertness. The ethylthio group enhances its binding affinity to certain receptors, potentially increasing its biological activity. Additionally, this compound may inhibit phosphodiesterase enzymes, leading to elevated levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): The parent compound, widely known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness of 8-Ethylthiocaffeine: this compound stands out due to the presence of the ethylthio group at the C-8 position, which significantly alters its chemical and biological properties. This modification enhances its binding affinity to certain receptors and increases its potential as a therapeutic agent .
Properties
CAS No. |
6287-57-6 |
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Molecular Formula |
C10H14N4O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 |
InChI Key |
USJVLLPKULLJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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